5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is an organic compound with a complex structure that includes a butadienyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxyphenyl isocyanate and butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene
- 4-Methoxyamphetamine
- N-(4-Methoxybenzylidene)aniline
Uniqueness
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is unique due to its combination of functional groups and the presence of the oxazole ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .
Biological Activity
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this oxazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the molecular formula C12H13N2O and a molecular weight of approximately 201.25 g/mol. The structure consists of an oxazole ring substituted with a butadiene side chain and a methoxyphenyl group. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the methoxy group enhances antibacterial activity. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Analgesic and Anti-inflammatory Effects
Several studies have explored the analgesic and anti-inflammatory properties of oxazole derivatives. In particular, 5-(4-methoxyphenyl)-oxazole has shown promise in reducing pain responses in animal models. In one study, it was found to inhibit pain-related behaviors in writhing and hot plate tests, indicating its potential as an analgesic agent . The compound's mechanism may involve modulation of inflammatory mediators or direct action on pain receptors such as TRPV1.
Toxicological Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. In studies involving acute toxicity tests on mice, derivatives of this compound exhibited low toxicity levels, with no significant adverse effects noted in histopathological evaluations . This suggests a favorable safety profile for further development.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various oxazole derivatives against common pathogens. The study demonstrated that compounds with similar structural motifs to this compound showed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The study concluded that structural modifications could enhance antimicrobial potency .
Case Study 2: Analgesic Activity
In a controlled experiment involving mice, researchers administered varying doses of 5-(4-methoxyphenyl)-oxazole to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain responses compared to control groups treated with standard analgesics like aspirin. Molecular docking studies suggested that the compound interacts effectively with COX-2 enzymes involved in inflammation .
Research Findings Summary
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Significant activity against E. coli and S. aureus; potential for further development |
Study 2 | Analgesic Effects | Dose-dependent pain relief; interaction with COX-2 enzymes |
Study 3 | Toxicology | Low toxicity; no adverse effects observed in histopathological assessments |
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+ |
InChI Key |
UYAWPGXCVMRPJA-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C |
Origin of Product |
United States |
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